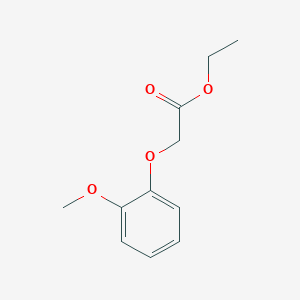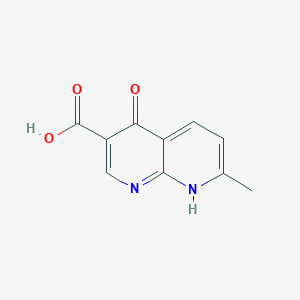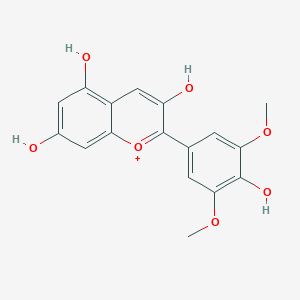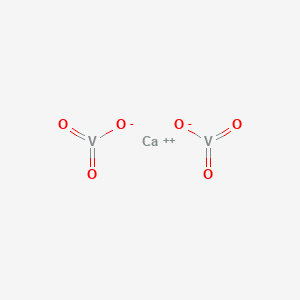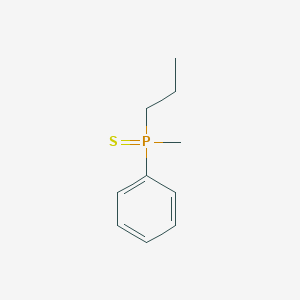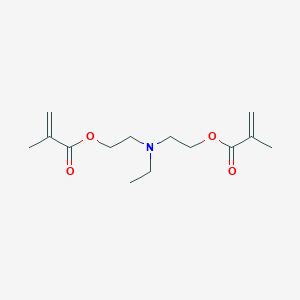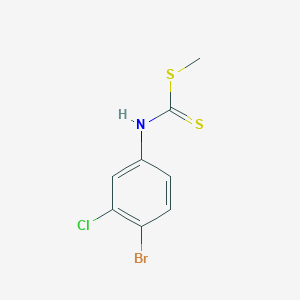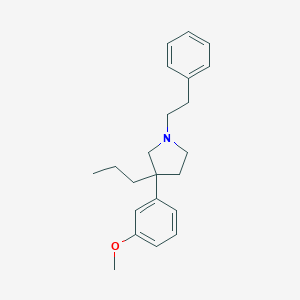
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine, also known as MPPP, is a synthetic opioid drug. It was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MPPP has been used recreationally and has been associated with numerous cases of overdose and death.
作用機序
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine acts on the same receptors in the brain and nervous system as other opioids, such as morphine and heroin. It binds to mu-opioid receptors, which are responsible for producing feelings of pain relief and euphoria. However, 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has a much stronger binding affinity for these receptors than other opioids, which makes it more potent and more dangerous.
生化学的および生理学的効果
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine produces a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It also suppresses breathing and heart rate, which can lead to respiratory depression and cardiac arrest. Overdose on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine can be fatal, and there is no known antidote.
実験室実験の利点と制限
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, it also has several limitations, including its high potential for abuse and addiction, its illegal status, and the risks associated with handling hazardous chemicals.
将来の方向性
There are several potential future directions for research on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids. One area of focus is the development of new treatments for opioid addiction and overdose, including medications that can reverse the effects of opioids and prevent fatal overdoses. Another area of focus is the development of new synthetic opioids that are less addictive and less dangerous than existing drugs. Finally, researchers are also exploring the use of 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids as research tools for understanding the mechanisms of addiction and overdose, and for developing new treatments for these conditions.
合成法
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine is synthesized by the reaction of 1-phenethyl-4-piperidone with 3-(m-methoxyphenyl)propylmagnesium bromide, followed by reduction with lithium aluminum hydride. This synthesis method is relatively simple and straightforward, but it requires the use of hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
科学的研究の応用
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has been the subject of numerous scientific studies due to its potential as a research tool for understanding the mechanisms of opioid addiction and overdose. Researchers have used 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine to study the effects of opioids on the brain and nervous system, as well as to develop new treatments for opioid addiction and overdose.
特性
CAS番号 |
14176-78-4 |
|---|---|
製品名 |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine |
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChIキー |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
正規SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
同義語 |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



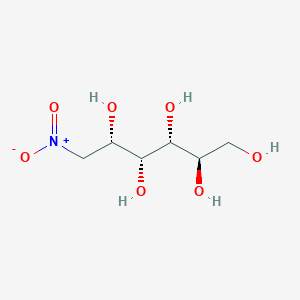

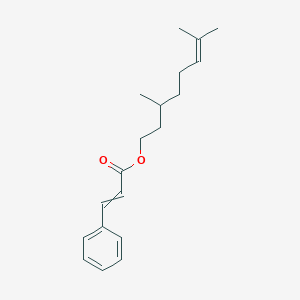
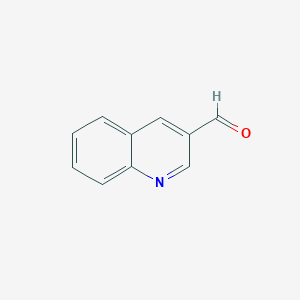
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
